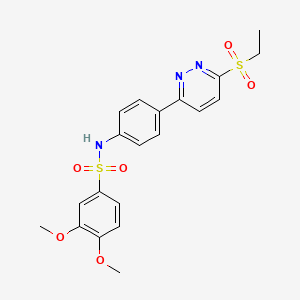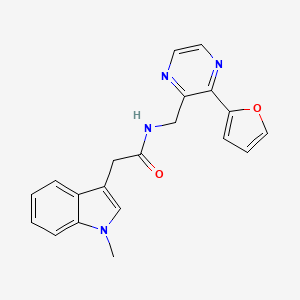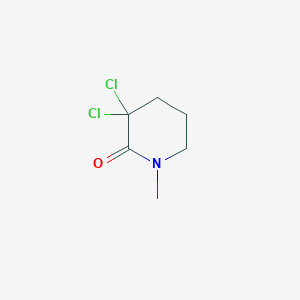![molecular formula C11H11N3O B2734487 2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2199815-71-7](/img/structure/B2734487.png)
2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The but-2-yn-1-yloxy group is attached to the pyridine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles have been synthesized by a one-pot four-component reaction of Meldrum’s acid, substituted aryl azides, 4-(prop-2-yn-1-yloxy)aryl aldehyde, and 3-methyl-1-phenyl-1H-pyrazol-5-amine . Another synthesis method involves the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines .Molecular Structure Analysis
The molecular structure of “2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine” is complex due to the presence of multiple functional groups and rings. The compound contains an imidazole ring and a pyridine ring, both of which are aromatic and contribute to the stability of the molecule .Chemical Reactions Analysis
The compound can participate in various chemical reactions due to the presence of reactive groups. For instance, the propargyl group can participate in click chemistry reactions . The imidazole and pyridine rings can also undergo various substitution reactions .Aplicaciones Científicas De Investigación
Imidazo[1,2-a]pyridine and Related Compounds: A Versatile Scaffold
The imidazo[1,2-a]pyridine scaffold, a close relative to imidazo[4,5-b]pyridine, is recognized for its broad spectrum of applications in medicinal chemistry. This includes potential therapeutic agents for cancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities. The significance of this scaffold is underscored by its presence in various marketed pharmaceuticals, such as zolimidine, zolpidem, and alpidem, demonstrating the wide applicability and therapeutic potential of this class of compounds (Deep et al., 2016).
Synthesis and Structural Modification
The synthesis and structural modification of imidazo[1,2-a]pyridine derivatives have been areas of active research, aiming at enhancing their biological activities and developing novel therapeutic agents. For example, novel synthesis methods have been developed to prepare derivatives efficiently, contributing to the expansion of chemical libraries for biological screening (Lifshits et al., 2015). Similarly, the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents demonstrates the scaffold's utility in generating compounds with desired biological properties (Starrett et al., 1989).
Pharmaceutical Applications
The pharmacological applications of imidazo[1,2-a]pyridine derivatives are vast, ranging from enzyme inhibitors and receptor ligands to anti-infectious agents. This diversity highlights the scaffold's potential in addressing various therapeutic needs and underscores the ongoing interest in exploring its pharmacological properties (Enguehard-Gueiffier & Gueiffier, 2007).
Direcciones Futuras
The future directions for research on “2-(but-2-yn-1-yloxy)-3-methyl-3H-imidazo[4,5-b]pyridine” could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and evaluation of its biological activities. Given the wide range of biological activities reported for imidazole-containing compounds , this compound could be a potential candidate for drug development.
Propiedades
IUPAC Name |
2-but-2-ynoxy-3-methylimidazo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-3-4-8-15-11-13-9-6-5-7-12-10(9)14(11)2/h5-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIOOKMQKFQTFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC2=C(N1C)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2734405.png)


![Methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2734411.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2734415.png)

![2-methoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2734417.png)
![6,8-Dibromo-2-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2734419.png)

![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-methoxyphenol](/img/structure/B2734421.png)
![4-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2734422.png)
